

2-Cyclohexylcyclohexanone chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanone

Cat. No.: B167041

[Get Quote](#)

An In-depth Technical Guide to **2-Cyclohexylcyclohexanone**: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2-Cyclohexylcyclohexanone**. It is intended for researchers, scientists, and drug development professionals who require detailed technical information about this compound.

Chemical Structure and Identification

2-Cyclohexylcyclohexanone is a cyclic ketone that features a cyclohexane ring substituted with a cyclohexyl group at the alpha-position to the carbonyl group.

IUPAC Name: 2-cyclohexylcyclohexan-1-one[1] CAS Number: 90-42-6[1] Molecular Formula: C₁₂H₂₀O[1]

Below is a diagram illustrating the chemical structure of **2-Cyclohexylcyclohexanone**.

Caption: Chemical structure of **2-Cyclohexylcyclohexanone**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Cyclohexylcyclohexanone** is presented in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.

Property	Value	Reference
Molecular Weight	180.29 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid	[3] [4]
Boiling Point	264-265 °C at 760 mmHg	[4] [5]
Melting Point	-32 °C	[4] [5]
Density	0.971 - 0.987 g/cm³ at 16-25 °C	[4] [6]
Solubility	Soluble in alcohol; sparingly soluble in water.	[3] [4]
Flash Point	>93.33 °C (>200 °F)	[4]
Refractive Index	1.485 - 1.490 at 20 °C	[4]
SMILES	C1CCC(CC1)C2CCCCC2=O	[1] [3]
InChI	InChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2	[1] [3]

Experimental Protocols

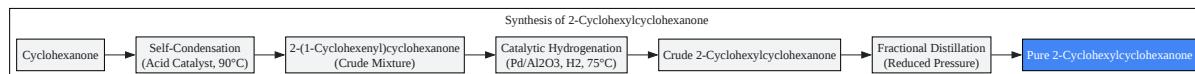
Synthesis of 2-Cyclohexylcyclohexanone

One common method for the preparation of **2-Cyclohexylcyclohexanone** is through the self-condensation of cyclohexanone to form 2-(1-cyclohexenyl)cyclohexanone, followed by catalytic hydrogenation.

3.1.1. Step 1: Self-Condensation of Cyclohexanone

This step involves an acid-catalyzed aldol condensation followed by dehydration.

- Materials: Cyclohexanone, Acid Ion-Exchange Resin (e.g., Amberlyst 15).
- Procedure:


- Pass cyclohexanone through a column packed with an acid ion-exchange resin maintained at approximately 90 °C.
- The reaction product will be a mixture containing unreacted cyclohexanone, the desired intermediate 2-(1-cyclohexenyl)cyclohexanone (also known as cyclohexylidene cyclohexanone), water, and a small amount of **2-Cyclohexylcyclohexanone**.^[5]
- Monitor the reaction progress using gas chromatography (GC) to determine the composition of the reaction mixture.

3.1.2. Step 2: Hydrogenation of 2-(1-Cyclohexenyl)cyclohexanone

The crude product from the self-condensation step is then hydrogenated to yield **2-Cyclohexylcyclohexanone**.

- Materials: Crude reaction mixture from Step 1, Palladium on Alumina (Pd/Al₂O₃) catalyst, Hydrogen gas, n-hexanol (solvent).
- Procedure:
 - In a suitable reactor equipped with a stirrer, reflux condenser, and a hydrogen inlet, charge the crude reaction mixture and n-hexanol.
 - Add the Pd/Al₂O₃ catalyst to the mixture.
 - Heat the mixture to approximately 75 °C while stirring.
 - Introduce hydrogen gas into the reactor.
 - Maintain the reaction under a hydrogen atmosphere until the hydrogenation is complete, which can be monitored by GC.^[5]
 - After the reaction is complete, cool the mixture and separate the catalyst by filtration.
 - The resulting mixture can be purified by fractional distillation under reduced pressure to isolate the **2-Cyclohexylcyclohexanone**.^[5]

Below is a workflow diagram illustrating the synthesis process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Cyclohexylcyclohexanone**.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis and identification of **2-Cyclohexylcyclohexanone**.

- Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., with an electron ionization source).
- GC Column: A polar capillary column, such as a DB-WAX or equivalent, is recommended for good separation of cyclohexanone derivatives.
- Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the sample in a suitable solvent like dichloromethane or hexane.
- GC Conditions (Representative):
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium or Hydrogen.
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 240 °C at a rate of 10 °C/min.

- Hold at 240 °C for 10 minutes.
- MS Conditions (Representative):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
- Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify **2-Cyclohexylcyclohexanone**. The mass spectrum of **2-Cyclohexylcyclohexanone** typically shows characteristic fragment ions.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of **2-Cyclohexylcyclohexanone** in any defined signaling pathways. Its primary documented biological effects are related to its use as a fragrance ingredient and potential neurotoxic and hepatotoxic effects at high concentrations.^[1] Further research is required to elucidate any specific molecular targets or signaling cascades that may be modulated by this compound.

Conclusion

2-Cyclohexylcyclohexanone is a well-characterized compound with established physicochemical properties. Its synthesis is achievable through multi-step chemical processes, and it can be effectively analyzed using standard chromatographic and spectroscopic techniques. While its industrial applications are known, its biological activity at the molecular level remains an area for future investigation. This guide provides a foundational understanding for professionals working with this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. IV [jstage.jst.go.jp]
- 2. [benchchem.com](#) [benchchem.com]
- 3. 2-Cyclohexylcyclohexanone | C12H20O | CID 7016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]
- 5. US4484005A - Process for the preparation of cyclohexyl cyclohexanone - Google Patents [patents.google.com]
- 6. [homework.study.com](#) [homework.study.com]
- To cite this document: BenchChem. [2-Cyclohexylcyclohexanone chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167041#2-cyclohexylcyclohexanone-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com